molecular formula C19H12ClN3O2S B11103162 3-{2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one

3-{2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one

Cat. No.: B11103162
M. Wt: 381.8 g/mol
InChI Key: GLCFXQWBFLFAKW-UFFVCSGVSA-N
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Description

3-{2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of a chromenone core, a thiazole ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with 2-bromoacetophenone to yield the thiazole ring. Finally, the chromenone moiety is introduced through a Knoevenagel condensation reaction with salicylaldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C19H12ClN3O2S

Molecular Weight

381.8 g/mol

IUPAC Name

3-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one

InChI

InChI=1S/C19H12ClN3O2S/c20-14-7-5-12(6-8-14)10-21-23-19-22-16(11-26-19)15-9-13-3-1-2-4-17(13)25-18(15)24/h1-11H,(H,22,23)/b21-10+

InChI Key

GLCFXQWBFLFAKW-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)N/N=C/C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NN=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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